molecular formula C7H8N2O B1253829 2-Methylnicotinamide CAS No. 58539-65-4

2-Methylnicotinamide

Cat. No. B1253829
Key on ui cas rn: 58539-65-4
M. Wt: 136.15 g/mol
InChI Key: JRYYVMDEUJQWRO-UHFFFAOYSA-N
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Patent
US08101610B2

Procedure details

6-chloro-N-(4-chloro-3-(4-fluorobenzamido)phenyl)-2-methylnicotinamide (0.15 mmol) was used in general procedure 3 with cis-2,6-dimethylpiperazine (0.77 mmol). The product was purified by RP-HPLC to give N-(4-fluorobenzamido)phenyl))-6-(3S-,5R)-3-5-dimethylpiperazine-1-yl)-2-methylnicotinamide. MS (Q1) 496.0 (M)+
Name
6-chloro-N-(4-chloro-3-(4-fluorobenzamido)phenyl)-2-methylnicotinamide
Quantity
0.15 mmol
Type
reactant
Reaction Step One
Name
cis-2,6-dimethylpiperazine
Quantity
0.77 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:27]=[CH:26][C:5]([C:6]([NH:8]C2C=CC(Cl)=C(NC(=O)C3C=CC(F)=CC=3)C=2)=[O:7])=[C:4]([CH3:28])[N:3]=1.C[C@H]1CNC[C@@H](C)N1>>[CH3:28][C:4]1[N:3]=[CH:2][CH:27]=[CH:26][C:5]=1[C:6]([NH2:8])=[O:7]

Inputs

Step One
Name
6-chloro-N-(4-chloro-3-(4-fluorobenzamido)phenyl)-2-methylnicotinamide
Quantity
0.15 mmol
Type
reactant
Smiles
ClC1=NC(=C(C(=O)NC2=CC(=C(C=C2)Cl)NC(C2=CC=C(C=C2)F)=O)C=C1)C
Step Two
Name
cis-2,6-dimethylpiperazine
Quantity
0.77 mmol
Type
reactant
Smiles
C[C@@H]1N[C@@H](CNC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by RP-HPLC

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)N)C=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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